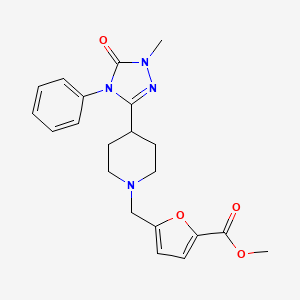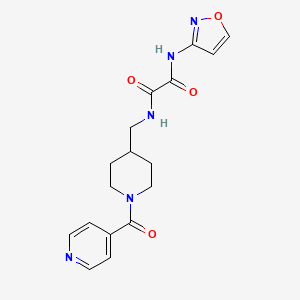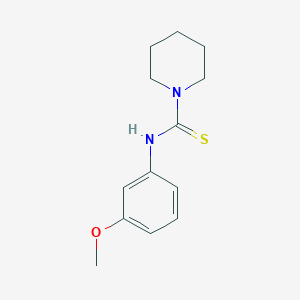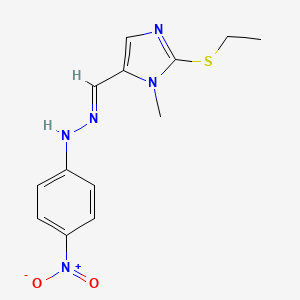
Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methyl group at the 3-position and a carboxylate ester group at the 2-position. At the 4-position, there is a chlorosulfonyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, which is aromatic and therefore contributes to the compound’s stability. The chlorosulfonyl group is a good leaving group, which could make the compound reactive in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxylate ester group could influence the compound’s solubility in different solvents. The compound’s reactivity could be influenced by the presence of the chlorosulfonyl group .Applications De Recherche Scientifique
Synthesis Methodologies
The synthesis of complex molecules often utilizes intermediates like Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate. For instance, Dobrydnev et al. (2018) reported a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ^6-oxathiole-3-carboxylates using methyl 2-(chlorosulfonyl)acetate, showcasing the compound's role in producing intermediates for further chemical transformations (Dobrydnev, Vashchenko, & Volovenko, 2018). Similarly, a one-pot synthesis method involving methyl 2-(chlorosulfonyl)acetate to produce methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ^6-isothiazole-5-carboxylates underlines the utility of these compounds in facilitating novel chemical syntheses (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).
Analysis of Herbicides
The detection and analysis of sulfonylurea herbicides in water demonstrate another application of related chemical compounds. Corcia et al. (1997) outlined a method for extracting and purifying sulfonylurea herbicides from water, highlighting the analytical capabilities in environmental monitoring and herbicide analysis (Corcia, Crescenzi, Samperi, & Scappaticcio, 1997).
Chemical Reactions and Processes
Studies on the metabolism of herbicides by plants, such as chlorsulfuron, provide insight into the biological interactions and selectivity mechanisms that underlie herbicide action. Sweetser, Schow, & Hutchison (1982) explored how cereals metabolize chlorsulfuron, contributing to our understanding of selectivity in herbicide application (Sweetser, Schow, & Hutchison, 1982).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body . Without more information, it’s difficult to speculate on the mechanism of action of this compound.
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it has biological activity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
methyl 4-chlorosulfonyl-3-methylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-4-5(14(8,10)11)3-13-6(4)7(9)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYRQTZSLUSELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2871412.png)



![N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2871419.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2871423.png)
![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2871426.png)


